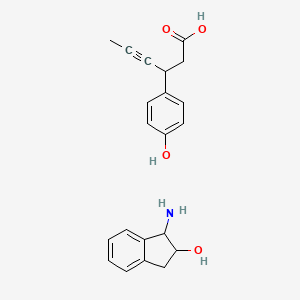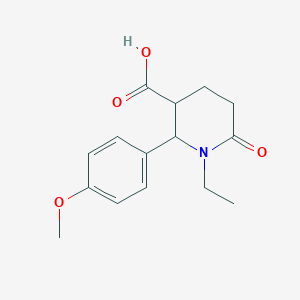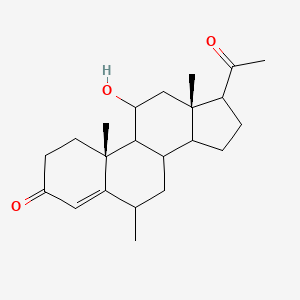
HMS;6alpha-Methyl-11beta-hydroxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methyl-11beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation at specific positions on the steroid backbone. The reaction conditions typically involve the use of reagents such as lithium aluminum hydride for reduction and ethylene glycol for protection .
Industrial Production Methods
Industrial production of 6alpha-Methyl-11beta-hydroxyprogesterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
6alpha-Methyl-11beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound.
Applications De Recherche Scientifique
6alpha-Methyl-11beta-hydroxyprogesterone has been extensively studied for its applications in various fields:
Chemistry: Used as a starting material for synthesizing other steroid derivatives.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Primarily used in ophthalmology to treat inflammatory eye conditions.
Industry: Used in the production of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 6alpha-Methyl-11beta-hydroxyprogesterone involves binding to glucocorticoid receptors, which leads to the modulation of gene expression. This results in the suppression of inflammatory responses and the reduction of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
6alpha-Methyl-11beta-hydroxyprogesterone is unique due to its specific modifications at the 6alpha and 11beta positions, which enhance its anti-inflammatory properties while reducing potential side effects. This makes it particularly suitable for ophthalmic applications .
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(10R,13S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12?,15?,16?,17?,19?,20?,21-,22+/m0/s1 |
Clé InChI |
GZENKSODFLBBHQ-VHAQWSAMSA-N |
SMILES isomérique |
CC1CC2C3CCC([C@]3(CC(C2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
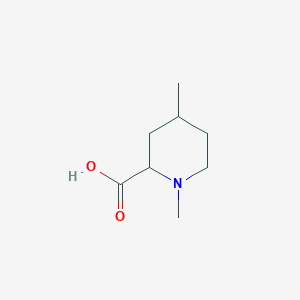
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

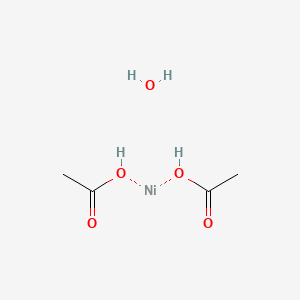
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
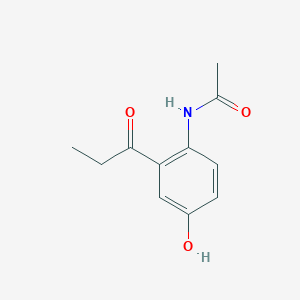
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
